molecular formula C21H22Cl2N4OS B000905 Ziprasidone hydrochloride CAS No. 122883-93-6

Ziprasidone hydrochloride

Cat. No.: B000905
CAS No.: 122883-93-6
M. Wt: 449.4 g/mol
InChI Key: NZDBKBRIBJLNNT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ziprasidone hydrochloride, also known as Ziprasidone HCl or Zeldox, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar mania . It primarily targets serotonin-2A (5-HT2A) and dopamine D2 receptors . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

Ziprasidone binds to 5-HT2A and dopamine D2 receptors in a similar fashion to other atypical antipsychotics . A key difference is that ziprasidone has a higher 5-ht2a/d2 receptor affinity ratio when compared to other antipsychotics such as olanzapine, quetiapine, risperidone, and aripiprazole . This unique interaction with its targets results in its therapeutic effects.

Biochemical Pathways

It is known that ziprasidone can affect lysosomal function and autophagy, which can lead to changes in intracellular lipids and sterols . Additionally, ziprasidone can activate AMPK, which increases the autophagic flux and reduces intracellular lipids .

Pharmacokinetics

Ziprasidone is well absorbed, and its administration with 500-calorie meals increases serum levels by approximately 80% . It is extensively metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase, respectively . Less than one-third of the total metabolism occurs via CYP3A4 and CYP1A2 . The drug is primarily excreted in feces (~66%; <4% of the total dose as unchanged drug) and urine (~20%; <1% of the total dose as unchanged drug) .

Result of Action

The molecular and cellular effects of ziprasidone’s action are complex and multifaceted. It is known to reduce the rate and time of relapses in schizophrenia and can be used to treat manic episodes in bipolar disorder . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of ziprasidone. For instance, the presence of food can increase the absorption of ziprasidone up to two-fold . The calories consumed (should be greater than 500 kcal irrespective of the fat content) and time between dosing and food intake (should be less than 2 h) are important factors in the absorption of ziprasidone . Therefore, administration with food is considered crucial to ensure optimal, reliable, dose-dependent bioavailability, and thus predictable symptom control and tolerability .

Biochemical Analysis

Biochemical Properties

Ziprasidone Hydrochloride is a dopamine (D2) receptor antagonist . The absorption of this compound is increased up to two-fold in the presence of food .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a dopamine (D2) receptor antagonist . By blocking the D2 receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the dopamine (D2) receptors, inhibiting the action of dopamine, and leading to changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the drug’s effects can be observed over time in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the liver, primarily by aldehyde oxidase, and to a lesser extent by xanthine oxidase and CYP3A4 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .

Subcellular Localization

As a lipophilic compound, it is likely to be found in various compartments within the cell .

Chemical Reactions Analysis

Types of Reactions

Ziprasidone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid for crystallization, tetrahydrofuran as a solvent, and various oxidizing or reducing agents depending on the desired reaction .

Major Products Formed

The major products formed from these reactions are typically derivatives of ziprasidone, which may have different pharmacological properties or improved bioavailability .

Comparison with Similar Compounds

Properties

CAS No.

122883-93-6

Molecular Formula

C21H22Cl2N4OS

Molecular Weight

449.4 g/mol

IUPAC Name

5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;hydron;chloride

InChI

InChI=1S/C21H21ClN4OS.ClH/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;/h1-4,11,13H,5-10,12H2,(H,23,27);1H

InChI Key

NZDBKBRIBJLNNT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.Cl

Canonical SMILES

[H+].C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.[Cl-]

Key on ui other cas no.

122883-93-6

Related CAS

146939-27-7 (Parent)

Synonyms

5-(2-(4-(3-benzisothiazolyl)piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one
CP 88059
CP 88059-01
CP-88,059
CP-88,059-01
CP-88,059-1
Geodon
ziprasidone
ziprasidone hydrochloride
ziprasidone hydrochloride, monohydrate
ziprazidone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and ethanol (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of ethanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h., then at 70–75° C. for another 24 h. This afforded 5.27 g of anhydrous ziprasidone hydrochloride. The material contained a small amount of residual ethanol, 0.7% determined by NMR. The IR and powder X-ray diffractogram matched that of the desired anhydrous product as depicted in U.S. Pat. No. 5,312,925.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
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anhydrous solution
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6.45 g
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Synthesis routes and methods II

Procedure details

To a 3-necked flask equipped with mechanical stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and 1-methyl-2-pyrrolidinone (60 mL) under nitrogen and the suspension was warmed up to 35–40° C. to dissolution. The flask was cooled to about 25° C. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred at about 25° C. for about 3 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed twice with 10 mL of isopropanol at 20–25° C. and the damp cake transferred to a flask equipped with magnetic stirrer and nitrogen inlet. Isopropanol was added (30 mL) and the suspension stirred at 20–25° C. for about 2 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of isopropanol at 20–25° C. and transferred to a drying oven and dried in vacuo at 70–75° C. for 43 h. This afforded 4.52 g of anhydrous ziprasidone hydrochloride. The material contained 3.1% and 0.26% of residual NMP and IPA, respectively as determined by NMR.
Quantity
60 mL
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reactant
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[Compound]
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anhydrous solution
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6.45 g
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Synthesis routes and methods III

Procedure details

To a flask equipped with magnetic stirrer, thermometer and nitrogen inlet was added 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one free base (5.0 g) and methyl isobutyl ketone (100 mL) and the suspension was stirred at 20–25° C. under nitrogen. A 20.5% anhydrous solution of hydrogen chloride in isopropanol (6.45 g) was added and the mixture was stirred for about 24 h. The product was collected by filtration on a Buchner funnel. The filter cake is rinsed with 3×10 mL of methyl isobutyl ketone at 20–25° C. and transferred to a drying oven and dried in vacuo at 65–70° C. for about 24 h. This afforded 5.25 g of anhydrous ziprasidone hydrochloride. The material contained 0.52% of residual methyl isobutyl ketone, as determined by NMR.
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
anhydrous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.45 g
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

75 g of pure ziprasidone base was dissolved in 225 ml of glacial acetic acid at 30° C. 0.75 g of carbon was added to the resulting reaction solution and stirred for 10 minutes at the same temperature. The carbon was filtered and the carbon bed was washed with 7.5 ml of acetic acid. Then the filtrate was added slowly to a mixture of 450 ml ethyl acetate and 99 ml ethyl acetate-hydrochloride (assay 10.57% HCl w/v) at a temperature of 30° C. for 60 min. The reaction mixture was stirred for 1 hour 50 min at the same temperature. The compound was filtered and washed with 185 ml ethyl acetate and dried at a temperature of 90 to 100° C. to afford 80 g of the title compound.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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